molecular formula C14H20Cl2N2O B261379 N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine

N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine

Cat. No. B261379
M. Wt: 303.2 g/mol
InChI Key: NEVBNDYLWQMYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine, also known as DCMP, is a chemical compound that has been extensively studied for its potential use in scientific research. DCMP is a selective antagonist of the dopamine D3 receptor, which is involved in regulating the reward pathway in the brain.

Mechanism of Action

N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. By blocking the activity of this receptor, N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine can modulate the release of dopamine in this region, which is involved in regulating reward, motivation, and mood.
Biochemical and Physiological Effects:
N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine has been shown to have a number of biochemical and physiological effects in animal models. For example, N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine has been shown to increase dopamine release in the nucleus accumbens, a key region of the mesolimbic pathway. N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine has also been shown to increase the firing rate of dopamine neurons in the ventral tegmental area, which is involved in reward processing. Additionally, N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine has been shown to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to investigate the specific effects of this receptor on behavior and cognition. Additionally, N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine has been shown to have a relatively long half-life in the brain, which may make it useful for studying the long-term effects of dopamine D3 receptor antagonists. However, one limitation of using N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine is its potential for off-target effects, as it may also interact with other receptors or transporters in the brain.

Future Directions

There are a number of future directions for research on N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine. One area of interest is the potential use of N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to investigate the long-term effects of N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine on behavior and cognition, as well as its potential for off-target effects. Finally, future studies may focus on developing more selective and potent dopamine D3 receptor antagonists that can be used to investigate the specific role of this receptor in the brain.

Synthesis Methods

N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as sodium hydroxide. Other methods involve the use of different reagents or solvents, but the overall goal is to produce a pure form of N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine that can be used in research.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine has been used in a variety of scientific research applications, including studies on the dopamine D3 receptor and its role in addiction, depression, and other psychiatric disorders. N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine has also been used to investigate the effects of dopamine D3 receptor antagonists on behavior and cognition in animal models. Additionally, N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

Product Name

N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C14H20Cl2N2O/c15-13-4-1-3-12(14(13)16)11-17-5-2-6-18-7-9-19-10-8-18/h1,3-4,17H,2,5-11H2

InChI Key

NEVBNDYLWQMYMO-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1COCCN1CCCNCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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